molecular formula C9H12O B14223578 4-Ethenylidenehepta-1,6-dien-3-OL CAS No. 651020-61-0

4-Ethenylidenehepta-1,6-dien-3-OL

Cat. No.: B14223578
CAS No.: 651020-61-0
M. Wt: 136.19 g/mol
InChI Key: AGSJFXFJKRYTKF-UHFFFAOYSA-N
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Description

4-Ethenylidenehepta-1,6-dien-3-OL is an organic compound with the molecular formula C7H10O. It is a member of the heptadienol family, characterized by the presence of two double bonds and a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethenylidenehepta-1,6-dien-3-OL can be achieved through several methods. One common approach involves the reaction of 3-butenal with allylmagnesium bromide, followed by a series of purification steps . The reaction typically requires a controlled environment with specific temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions. The use of catalysts and solvents can enhance the yield and purity of the final product. The process may also include steps such as distillation and crystallization to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions

4-Ethenylidenehepta-1,6-dien-3-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Ethenylidenehepta-1,6-dien-3-OL has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the production of polymers and other advanced materials

Mechanism of Action

The mechanism of action of 4-Ethenylidenehepta-1,6-dien-3-OL involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethenylidenehepta-1,6-dien-3-OL is unique due to its specific arrangement of double bonds and hydroxyl group, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in synthesis and material science .

Properties

CAS No.

651020-61-0

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

InChI

InChI=1S/C9H12O/c1-4-7-8(5-2)9(10)6-3/h4,6,9-10H,1-3,7H2

InChI Key

AGSJFXFJKRYTKF-UHFFFAOYSA-N

Canonical SMILES

C=CCC(=C=C)C(C=C)O

Origin of Product

United States

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